An In-Depth Technical Guide to 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a robust synthesis protocol, and its applications as a privileged structure in the design of novel therapeutic agents.
Introduction: The Significance of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring system is a cornerstone in heterocyclic chemistry, recognized for its diverse biological activities and its role as a versatile scaffold in the design of pharmacologically active molecules. Its derivatives have been extensively explored, leading to the development of numerous approved drugs and clinical candidates with applications ranging from anticancer to antimicrobial therapies. The unique electronic properties and the ability to introduce multiple substituents at defined positions make the triazine core an attractive starting point for creating libraries of compounds with diverse chemical and biological profiles.
The subject of this guide, 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, is a member of this important class of compounds. The presence of a reactive chlorine atom allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules with tailored biological activities. The diphenylamino substituents contribute to the molecule's lipophilicity and can engage in various intermolecular interactions with biological targets.
Nomenclature and Chemical Structure
The precise identification of a chemical entity is paramount for scientific communication and reproducibility. This section provides the definitive nomenclature and structural representation of the topic compound.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine [1].
Chemical Structure
The chemical structure of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is depicted below. The central 1,3,5-triazine ring is substituted with a chlorine atom at the 6-position and two phenylamino groups at the 2- and 4-positions.
Caption: Chemical structure of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Synthesis Methodology
The synthesis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is typically achieved through a sequential nucleophilic aromatic substitution reaction starting from the readily available and highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise substitution.
The general strategy involves the reaction of cyanuric chloride with two equivalents of aniline. The first two substitutions with aniline occur at relatively low to moderate temperatures, while the third chlorine atom is less reactive and requires higher temperatures for substitution. By carefully controlling the reaction conditions, the disubstituted product can be isolated in good yield.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from cyanuric chloride to the target compound.
Caption: Synthetic workflow for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous di-aryl-chloro-triazines[2].
Materials:
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2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
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Aniline
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Acetone
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Sodium Carbonate (optional, as a base)
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Distilled Water
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Ethanol (for recrystallization)
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq.) in acetone at 0-5 °C.
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In a separate beaker, prepare a solution of aniline (2.0 eq.) in acetone.
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Slowly add the aniline solution to the stirred solution of cyanuric chloride via the dropping funnel, maintaining the temperature between 0-5 °C. An aqueous solution of a mild base like sodium carbonate can be added concurrently to neutralize the HCl formed during the reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
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Filter the precipitate, wash thoroughly with water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected physicochemical properties and key spectroscopic data.
| Property | Value |
| Molecular Formula | C₁₅H₁₂ClN₅ |
| Molecular Weight | 297.75 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data for the specific compound is not readily available in the searched literature, but related diaryl-chloro-triazines are typically crystalline solids with melting points above 150 °C. |
| Solubility | Generally soluble in common organic solvents like acetone, DMF, and DMSO; poorly soluble in water. |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons and a broad singlet for the N-H protons. |
| ¹³C NMR | Expected signals for the triazine ring carbons (δ ~160-170 ppm) and the phenyl ring carbons. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=N stretching of the triazine ring (~1500-1600 cm⁻¹), and C-Cl stretching. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the chlorine atom. |
Applications in Drug Discovery and Medicinal Chemistry
The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine serves as a versatile starting material for the synthesis of libraries of compounds with potential therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer and antiproliferative activities of 1,3,5-triazine derivatives. The ability to modify the substituents on the triazine ring allows for the fine-tuning of their biological activity against various cancer cell lines. The 6-chloro-N,N'-diaryl-1,3,5-triazine-2,4-diamine scaffold has been used to generate libraries of compounds with promising anticancer properties[3].
Kinase Inhibition
Protein kinases are a major class of drug targets in oncology and other diseases. The triazine scaffold can be elaborated to design potent and selective kinase inhibitors. The nitrogen atoms of the triazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many kinase inhibitors.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a key enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer drugs. The 2,4-diamino-1,3,5-triazine core is a known pharmacophore for DHFR inhibition[4].
Conclusion
6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a chemically versatile and biologically significant molecule. Its straightforward synthesis from readily available starting materials makes it an accessible building block for medicinal chemists. The demonstrated potential of the 1,3,5-triazine scaffold in various therapeutic areas, particularly in oncology, ensures that this and related compounds will continue to be of great interest to the drug discovery and development community. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising heterocyclic compound.
References
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Jian, F.-F., Wei, Y.-X., Huang, L.-H., & Ren, X.-Y. (2009). 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3212. [Link]
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PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-. Retrieved from [Link]
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Koval, J., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Medicinal Chemistry, 11(5), 615-626. [Link]
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Wróbel, A., & Drozdowska, D. (2019). Recent Design and Structure-Activity Relationship Studies on Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 26(32), 5987-6019. [Link]
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